![molecular formula C13H12ClN3OS B5726325 N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are a type of small molecule drugs that target the Janus kinase family of enzymes.
Wirkmechanismus
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide selectively inhibits the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting the activity of these enzymes, N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to improve the symptoms of these diseases in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments include its high selectivity for Janus kinases, its ability to reduce inflammation and tissue damage, and its potential therapeutic applications in various diseases. However, the limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential long-term effects.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. These include:
1. Further studies on the mechanism of action of N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and its potential long-term effects on the immune system and other physiological processes.
2. Development of new formulations and delivery methods for N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide to improve its efficacy and reduce its toxicity.
3. Exploration of the potential therapeutic applications of N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
4. Investigation of the use of N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in combination with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
5. Development of new Janus kinase inhibitors with improved selectivity, efficacy, and safety profiles.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, starting with the reaction of 4-chloroaniline with 4-methyl-2-pyrimidinethiol in the presence of a base. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune responses.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-6-7-15-13(16-9)19-8-12(18)17-11-4-2-10(14)3-5-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLHPHSANPQFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)
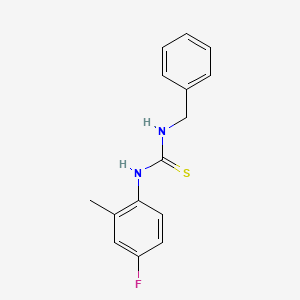
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
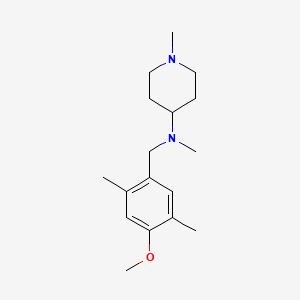
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
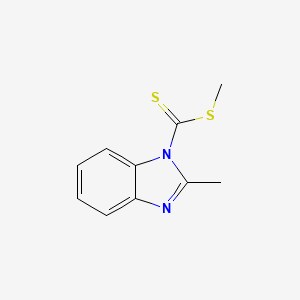
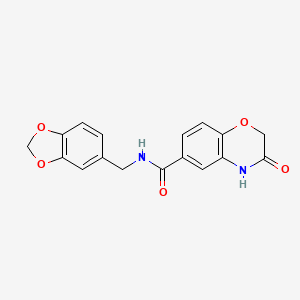
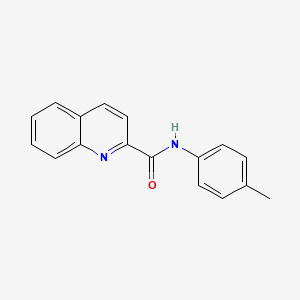

![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
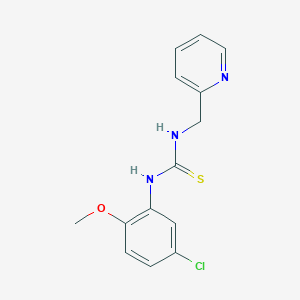
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)